molecular formula C9H15BrN4O B13644420 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide

Cat. No.: B13644420
M. Wt: 275.15 g/mol
InChI Key: GQBXYVOLDYHJJD-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with isopropylpropanamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in the quality and yield of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C9H15BrN4O/c1-5(2)12-9(15)6(3)14-4-7(10)8(11)13-14/h4-6H,1-3H3,(H2,11,13)(H,12,15)

InChI Key

GQBXYVOLDYHJJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1C=C(C(=N1)N)Br

Origin of Product

United States

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